

Discovery and synthesis of ERAP1-IN-3

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Compound of Interest

Compound Name: ERAP1-IN-3

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An In-Depth Technical Guide to the Discovery and Synthesis of **ERAP1-IN-3**

Introduction

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the adaptive immune response, playing a pivotal role in the final trimming of antigenic peptides before their presentation by major histocompatibility complex (MHC) class I molecules.[1][2][3] This function positions ERAP1 as a key regulator of the peptide repertoire displayed on the cell surface, which is surveyed by cytotoxic T lymphocytes. Dysregulation of ERAP1 activity has been associated with various autoimmune diseases and cancer, making it a compelling target for therapeutic intervention.[4][5][6] This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of **ERAP1-IN-3**, a selective allosteric modulator of ERAP1. **ERAP1-IN-3** is the scientific designation for compound 3, with the chemical name 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid.[6]

Discovery of ERAP1-IN-3

ERAP1-IN-3 was identified through a high-throughput screening (HTS) of the NIH's Molecular Libraries Probe Production Centers Network (MLPCN) library, which contains over 350,000 compounds.[7] The screening assay was designed to identify inhibitors of ERAP1's enzymatic activity using the fluorogenic substrate L-leucine-7-amido-4-methylcoumarin (L-AMC).[7] Compounds that showed sufficient potency were subsequently counter-screened against the homologous aminopeptidases ERAP2 and insulin-regulated aminopeptidase (IRAP) to ensure selectivity.

Quantitative Data

ERAP1-IN-3 exhibits a unique, substrate-dependent mechanism of action. It allosterically activates the hydrolysis of small fluorogenic substrates like L-AMC, while competitively inhibiting the processing of longer, more physiologically relevant peptide substrates.[6]

Compound	Target	Assay	Result (μM)	Notes
ERAP1-IN-3	ERAP1	L-AMC Hydrolysis	AC50	Allosterically activates hydrolysis of small fluorogenic substrates. The potency is allele-dependent, with higher potency for an ERAP1 variant associated with increased risk of autoimmune disease.[6]
ERAP1-IN-3	ERAP1	Peptide Trimming	Competitive Inhibitor	Competitively inhibits the trimming of nonamer peptides that are representative of physiological substrates.[6]
Compound 1	ERAP1	L-AMC Hydrolysis	IC50 = 9.2	A competitive inhibitor of ERAP1 aminopeptidase activity.[7]
Compound 2	ERAP1	L-AMC Hydrolysis	IC50 = 5.7	A competitive inhibitor of ERAP1 aminopeptidase activity.[7]

Experimental Protocols

Synthesis of ERAP1-IN-3

The synthesis of **ERAP1-IN-3** (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid) involves a multi-step process:[8]

- **Formation of the Benzoic Acid Derivative:** The synthesis begins with 4-methoxybenzoic acid. A sulfonamide group is introduced to this starting material through a reaction with a suitable sulfonyl chloride.
- **Synthesis of the Piperidine Derivative:** The piperidine portion of the molecule is synthesized using standard organic chemistry techniques, such as reductive amination or cyclization reactions.
- **Coupling Reaction:** The final step involves coupling the piperidine derivative with the sulfonamide-containing benzoic acid derivative. This is typically achieved using standard coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form the final product.

L-AMC Hydrolysis Assay

This assay is used to measure the enzymatic activity of ERAP1 and to determine the potency of inhibitors or activators.

Principle: The assay measures the fluorescence of 7-amido-4-methylcoumarin (AMC), which is released upon the hydrolysis of the dipeptide analog Leucine-AMC (L-AMC) by ERAP1.

Procedure:

- Recombinant ERAP1 enzyme is diluted in an appropriate assay buffer (e.g., 50 mM Tris/HCl, pH 8.0, 0.1 M NaCl).[9]
- The test compound (**ERAP1-IN-3**) at various concentrations is added to the enzyme solution in a 384-well plate format.
- The reaction is initiated by the addition of the L-AMC substrate.

- The plate is incubated at a controlled temperature (e.g., 25°C or 37°C).[9][10]
- The fluorescence of the liberated AMC is measured over time using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[9][11][12]
- The rate of hydrolysis is calculated from the linear phase of the reaction.
- For inhibitors, IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. For activators, AC50 values are determined similarly.

Cellular Antigen Processing Assay

This assay evaluates the ability of a compound to modulate the processing and presentation of antigens by cells.

Principle: Cells are engineered to express a model antigen precursor that requires trimming by ERAP1 to be presented on MHC class I molecules. The amount of the final processed peptide presented on the cell surface is then quantified, typically by flow cytometry using an antibody specific for the peptide-MHC complex.[5]

Procedure:

- A suitable cell line (e.g., HeLa) is used.
- The cells are treated with various concentrations of the test compound (**ERAP1-IN-3**).
- The cells are then induced to express a model antigen precursor. This precursor is often a longer peptide that contains the final epitope and is targeted to the endoplasmic reticulum.
- After a suitable incubation period to allow for antigen processing and presentation, the cells are harvested.
- The cells are stained with a fluorescently labeled antibody that specifically recognizes the final processed peptide bound to the appropriate MHC class I molecule.

- The amount of cell surface presentation is quantified by flow cytometry, measuring the mean fluorescence intensity of the stained cells.
- A decrease in fluorescence intensity in the presence of an inhibitor indicates that ERAP1 activity has been successfully blocked, leading to reduced antigen presentation.

Visualizations

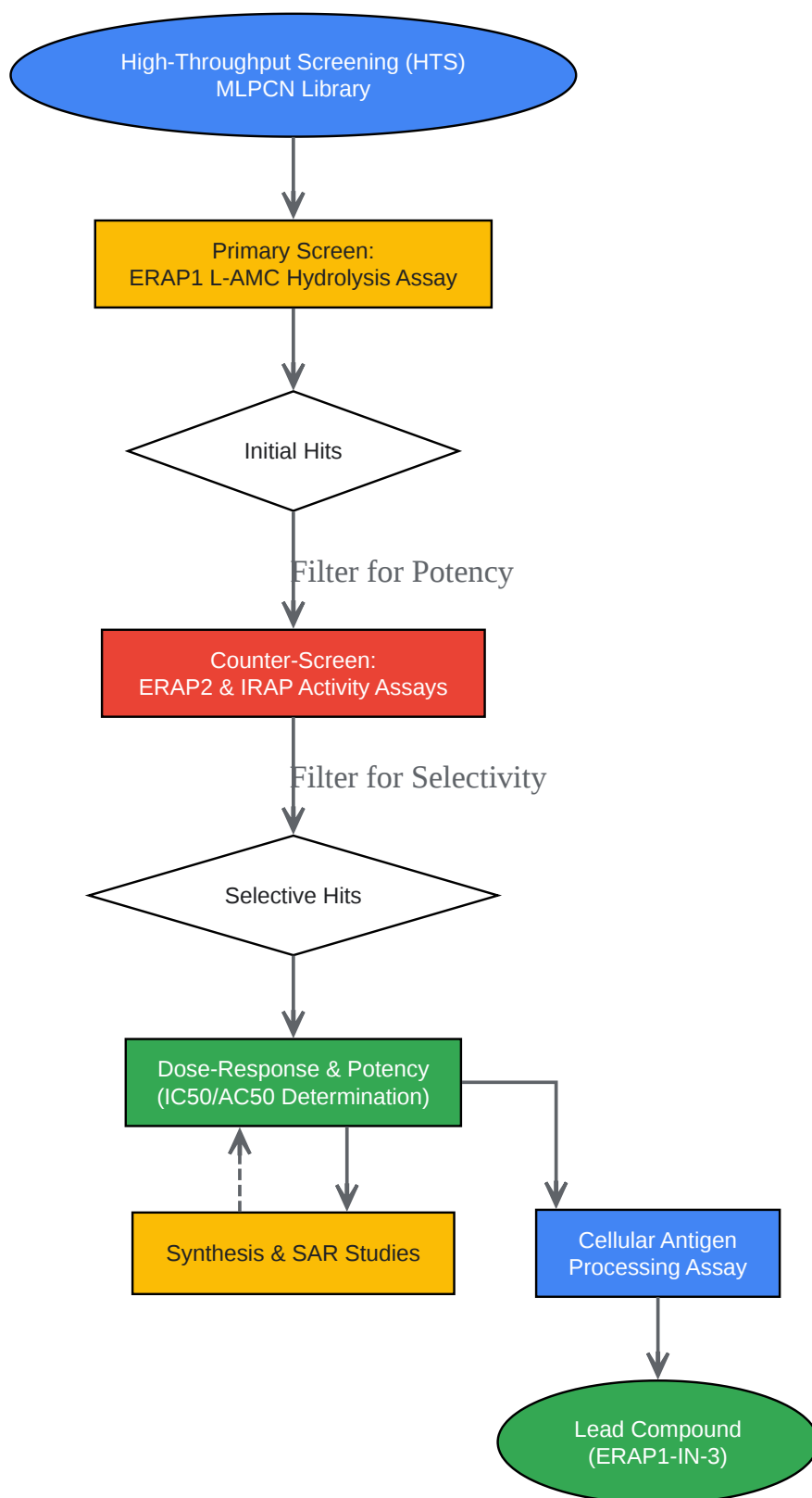
ERAP1's Role in Antigen Presentation



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Caption: The role of ERAP1 in the MHC class I antigen presentation pathway.

Experimental Workflow for ERAP1 Inhibitor Screening



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Caption: A generalized workflow for the discovery and characterization of ERAP1 inhibitors.

Conclusion

ERAP1-IN-3 represents a significant advancement in the development of selective modulators for ERAP1. Its unique allosteric mechanism of action, which differentiates between small and large substrates, provides a valuable tool for further elucidating the complex biology of ERAP1. The discovery and characterization of **ERAP1-IN-3** pave the way for the development of novel therapeutics for a range of immune-related disorders. Further studies, including detailed structural analysis of its binding site and in vivo efficacy models, will be crucial in translating this promising compound into a clinical candidate.

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